![molecular formula C20H32N2O2 B15304920 N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide](/img/structure/B15304920.png)
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide typically involves the formation of the piperidine ring followed by the attachment of the phenoxypropanamide moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenoxypropanamide group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve:
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone.
Reduction: Reduction of the amide group to an amine.
Substitution: Nucleophilic substitution reactions involving the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products
The major products formed from these reactions include piperidinone derivatives, reduced amines, and substituted phenoxy compounds .
Wissenschaftliche Forschungsanwendungen
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Another piperidine derivative with significant biological activities.
Uniqueness
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide is unique due to its specific structural features and the combination of the piperidine ring with the phenoxypropanamide group, which may confer distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C20H32N2O2 |
|---|---|
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
N-(4-methyl-2-piperidin-1-ylpentyl)-3-phenoxypropanamide |
InChI |
InChI=1S/C20H32N2O2/c1-17(2)15-18(22-12-7-4-8-13-22)16-21-20(23)11-14-24-19-9-5-3-6-10-19/h3,5-6,9-10,17-18H,4,7-8,11-16H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
YEHJASWLZHIQCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CNC(=O)CCOC1=CC=CC=C1)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


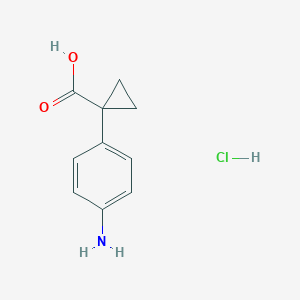
![benzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate,Mixtureofdiastereomers](/img/structure/B15304843.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B15304849.png)
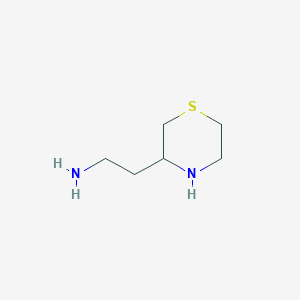


![Tert-butyl N-[1-(carbamoylmethyl)piperidin-4-YL]carbamate](/img/structure/B15304883.png)
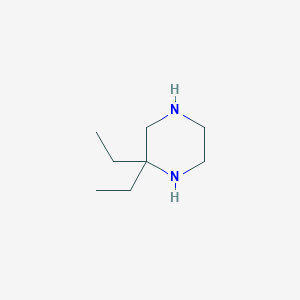
![6-(Ethenesulfonyl)-2-methyl-5h,6h,7h,8h-pyrido[4,3-d]pyrimidine](/img/structure/B15304899.png)
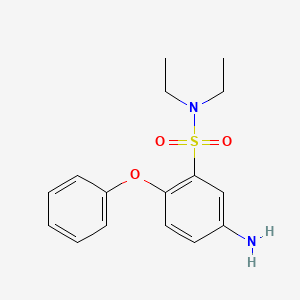
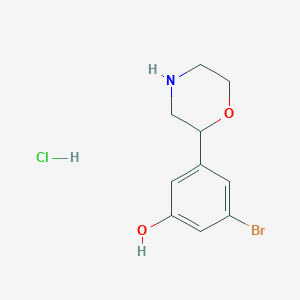
![2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15304908.png)


